1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC20389342
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid -](/images/structure/VC20389342.png)
Specification
Molecular Formula | C10H16O4 |
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Molecular Weight | 200.23 g/mol |
IUPAC Name | 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
Standard InChI Key | FOTBJYSXNXESMQ-UHFFFAOYSA-N |
Canonical SMILES | CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Basic Properties
Structural and Molecular Characteristics
1-[(tert-Butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid features a cyclopropane ring system fused to a carboxylic acid group and a Boc-protected amine. The cyclopropane ring introduces significant ring strain, which influences reactivity, while the Boc group enhances solubility and stability during synthetic transformations . Key molecular parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 200.23 g/mol |
CAS Number | 1535209-99-4 |
Boiling Point | Not reported |
Melting Point | Not reported |
The absence of reported boiling and melting points in available literature suggests that the compound is typically handled in solution or as a solid intermediate rather than in isolated crystalline form .
Spectroscopic Data
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is achieved through cyclopropanation followed by Boc protection. A notable method involves:
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Cyclopropanation: Reaction of a diene or alkene with a carbene precursor (e.g., dibromocarbene) to form the cyclopropane ring . For example, 2,2-dibromo-1-methylcyclopropanecarboxylic acid can be synthesized via dibromocarbene addition to methyl acrylate .
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Boc Protection: The carboxylic acid group is protected using di-tert-butyl dicarbonate () under basic conditions to yield the Boc derivative .
Stereoselective Modifications
Studies on analogous cyclopropane derivatives reveal that reaction conditions critically influence stereochemistry. For instance, treatment of 2,2-dibromocyclopropanecarboxylic acids with methyllithium at 0°C produces trans-monobromocyclopropane derivatives in 80–90% yields, whereas reactions below -80°C yield cis-trans mixtures . This stereospecificity is attributed to the intermediacy of cyclopropyllithium species, where lithium coordinates with the carboxylate group to stabilize the transition state .
Structural and Mechanistic Insights
Role of the Boc Group
The tert-butoxycarbonyl group serves dual roles:
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Protection: It masks the carboxylic acid during subsequent reactions, preventing unwanted side reactions (e.g., nucleophilic attack) .
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Steric Effects: The bulky tert-butyl group directs regioselectivity in reactions such as ethanolysis or reductive ring-opening .
Applications in Organic Synthesis
Intermediate for Natural Product Synthesis
This compound has been employed in the total synthesis of marine-derived γ-amino carboxylic acids, such as dysibetaine CPa . The Boc group facilitates selective deprotection under mild conditions (e.g., trifluoroacetic acid), enabling efficient access to target molecules without disturbing the cyclopropane ring .
Pharmaceutical Relevance
Cyclopropane derivatives are prized in drug design for their conformational rigidity, which enhances binding affinity to biological targets. The methyl and Boc substituents in this compound provide a template for developing protease inhibitors or receptor modulators .
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